2-n-Butoxy-4-fluorothiophenol
Description
2-n-Butoxy-4-fluorothiophenol (CAS: Not explicitly listed in evidence) is a halogenated benzene derivative featuring a thiophenol (-SH) group, a fluorine substituent at the para position, and an n-butoxy ether group at the ortho position. This compound is part of a class of organosulfur and halogenated aromatic compounds, which are valued for their reactivity in organic synthesis, particularly in nucleophilic aromatic substitution and coupling reactions. CymitQuimica lists it as discontinued but previously available in 5g quantities (Ref: 10-F393937) . Its structure combines electron-withdrawing (fluorine) and electron-donating (butoxy) groups, creating a unique electronic profile that influences solubility, acidity, and reactivity.
Properties
IUPAC Name |
2-butoxy-4-fluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FOS/c1-2-3-6-12-9-7-8(11)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVORXPGCENGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxy-4-fluorothiophenol typically involves the introduction of the butoxy and fluorine substituents onto a thiophenol ring. One common method involves the reaction of 4-fluorothiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxy-4-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, sulfides
Substitution: Various substituted thiophenols depending on the nucleophile used
Scientific Research Applications
2-n-Butoxy-4-fluorothiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-n-Butoxy-4-fluorothiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom may enhance the compound’s stability and reactivity, while the butoxy group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
2-n-Butoxy-4-fluorothiophenol vs. 4-Phenylphenol (CAS: 92-69-3)
- Structural Differences: this compound: Contains a thiophenol (-SH) group, fluorine, and an n-butoxy ether. 4-Phenylphenol (Biphenyl-4-ol): Features a hydroxyl (-OH) group and a biphenyl backbone .
- Key Properties: Acidity: The thiophenol group in this compound is more acidic (pKa ~6–8) than the phenolic -OH in 4-phenylphenol (pKa ~10–12), enhancing its nucleophilic reactivity in basic conditions. Solubility: The n-butoxy group improves lipophilicity, making this compound more soluble in organic solvents compared to the polar 4-phenylphenol.
This compound vs. 2-Methyl-4-morpholino-6-nitroaniline (Ref: 10-F751317)
- Structural Differences: The latter contains a nitro group (-NO₂), morpholine ring, and aniline moiety, lacking sulfur or ether functionalities.
- Reactivity: 2-Methyl-4-morpholino-6-nitroaniline is tailored for electrophilic aromatic substitution or reduction reactions, whereas this compound is optimized for thiol-based coupling or metal coordination .
Comparative Data Table
Biological Activity
2-n-Butoxy-4-fluorothiophenol is a compound of interest in biological research due to its unique chemical structure and potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and findings from diverse studies.
Chemical Structure and Properties
This compound features a thiophenol core with a butoxy group and a fluorine atom at the para position. This structure enhances its lipophilicity and reactivity, making it suitable for interactions with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its thiol group , which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity and alter protein function. The fluorine atom contributes to the compound's stability and enhances its ability to penetrate cell membranes, thereby increasing its bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, particularly in inhibiting the growth of Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC) Studies:
| Compound | MIC (µM) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| This compound | 32 | 64 |
This table illustrates the compound's potency against bacterial growth, with an MIC of 32 µM indicating effective inhibition .
Antioxidant Properties
The thiol group also suggests potential antioxidant activity. Compounds with thiol functionalities can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in the development of therapeutic agents aimed at reducing oxidative damage in various diseases.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic processes. The covalent modification of enzyme active sites by the thiol group can lead to decreased enzyme activity, which is beneficial in drug design for conditions such as cancer and inflammation.
Case Studies
- Antibacterial Efficacy : A study on fluoroarylbichalcophene derivatives showed that compounds similar to this compound effectively inhibited S. aureus without developing resistance over time, highlighting the potential of fluorinated compounds in antimicrobial therapy .
- Antioxidant Activity Assessment : Research assessing the antioxidant capacity of thiophenols indicated that derivatives like this compound significantly reduced oxidative stress markers in vitro, suggesting their potential use as protective agents against oxidative damage.
Applications in Research and Industry
This compound is being investigated across various domains:
- Pharmaceutical Development : Its properties make it a candidate for developing new antimicrobial and anticancer drugs.
- Biochemical Probing : The compound serves as a biochemical probe to study enzyme interactions due to its reactive thiol group.
- Material Science : Utilized in synthesizing specialty chemicals, including polymers that require specific functional properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
